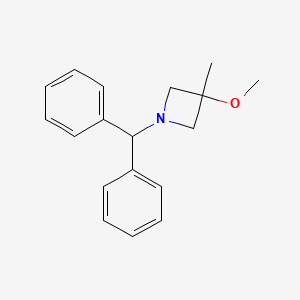
1-ベンジドリル-3-メトキシ-3-メチルアゼチジン
概要
説明
1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO. It is known for its unique structure, which includes an azetidine ring substituted with benzhydryl, methoxy, and methyl groups.
科学的研究の応用
1-Benzhydryl-3-methoxy-3-methylazetidine has a wide range of applications in scientific research:
準備方法
The synthesis of 1-Benzhydryl-3-methoxy-3-methylazetidine typically involves several steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-methoxy-3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
1-Benzhydryl-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
作用機序
The mechanism of action of 1-Benzhydryl-3-methoxy-3-methylazetidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
類似化合物との比較
1-Benzhydryl-3-methoxy-3-methylazetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-methylazetidine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-Benzhydryl-3-methoxyazetidine: Lacks the methyl group, which can affect its reactivity and interactions.
1-Benzhydryl-3-methoxy-3-ethylazetidine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
生物活性
1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO, characterized by its unique structural features, including a benzhydryl group and a methoxy substituent on a three-membered azetidine ring. This compound has garnered interest in both organic and medicinal chemistry due to its potential applications and biological activities.
- Molecular Weight : 267.4 g/mol
- Chemical Structure : The compound features an azetidine ring substituted with a benzhydryl group, methoxy group, and methyl group.
- Solubility : Moderately soluble in water with varying solubility reported across different studies (e.g., 0.423 mg/ml) .
Synthesis Methods
The synthesis of 1-benzhydryl-3-methoxy-3-methylazetidine typically involves the reaction of 1-benzhydryl-3-methylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. This method is crucial for introducing the methanesulfonate group, enhancing the compound's reactivity and applications .
The biological activity of 1-benzhydryl-3-methoxy-3-methylazetidine is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing metabolic pathways and cellular processes .
Pharmacological Studies
Research indicates that 1-benzhydryl-3-methoxy-3-methylazetidine exhibits potential pharmacological properties, making it a candidate for further investigation in drug development. Notably, it has been identified as a CYP2D6 inhibitor , which is significant for drug metabolism .
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | CYP Inhibition | Biological Activity |
|---|---|---|
| 1-Benzhydryl-3-methoxy-3-methylazetidine | CYP2D6 | Potential anti-inflammatory effects |
| 1-Benzhydrylazetidine | No | Moderate analgesic properties |
| 1-Benzhydryl-3-(methoxymethyl)azetidine | No | Antimicrobial activity |
| 3-Aminomethyl-1-benzhydrylazetidine | Yes | Neuroprotective effects |
Case Studies
Several studies have explored the biological implications of 1-benzhydryl-3-methoxy-3-methylazetidine:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, 1-benzhydryl-3-methoxy-3-methylazetidine exhibits low toxicity profiles; however, further comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
特性
IUPAC Name |
1-benzhydryl-3-methoxy-3-methylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOHWCUJSNUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














